5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride would depend on its specific biological target. Generally, sulfonyl chlorides can act as electrophiles, reacting with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-butoxymethyl)-1-(2-chloroethyl)-1H-pyrazole-4-sulfonyl chloride
- 5-(sec-butoxymethyl)-1-(2-bromoethyl)-1H-pyrazole-4-sulfonyl chloride
- 5-(sec-butoxymethyl)-1-(2-iodoethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
The presence of the 2-fluoroethyl group in 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-3-8(2)17-7-9-10(18(11,15)16)6-13-14(9)5-4-12/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFQJNBLFHSQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CCF)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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